Diethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate is a complex organic compound that belongs to the class of phosphonates. This compound is characterized by the presence of a furan ring, an oxazole ring, and a phosphonate group, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactionsThe phosphonate group is then added using a phosphonation reaction, often involving diethyl phosphite as a reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolines.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include furanones, oxazolines, and substituted phosphonates, which can be further utilized in various chemical syntheses.
Scientific Research Applications
Diethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. The furan and oxazole rings play a crucial role in the binding process, while the phosphonate group enhances the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Diethyl {2-(2-furyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate: Similar structure but with a methoxybenzyl group instead of a phenyl group.
Furan derivatives: Compounds containing the furan ring, known for their diverse biological activities.
Uniqueness
Diethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate is unique due to its combination of a furan ring, an oxazole ring, and a phosphonate group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C18H21N2O5P |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-N-(furan-2-ylmethyl)-2-phenyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C18H21N2O5P/c1-3-23-26(21,24-4-2)18-17(19-13-15-11-8-12-22-15)25-16(20-18)14-9-6-5-7-10-14/h5-12,19H,3-4,13H2,1-2H3 |
InChI Key |
VHSDVMRQDBNHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)NCC3=CC=CO3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.